Insularine
Description
Insularine is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Cissampelos and Cyclea genera, such as Cissampelos pareira and Cyclea insularis. It is characterized by two benzyl groups attached to an isoquinoline backbone, contributing to its structural complexity and bioactivity . This compound has been identified through advanced analytical techniques like UPLC-ESI-QTOF-MS/MS and HPLC, often co-occurring with other bisbenzylisoquinoline alkaloids such as cycleanine, curine, and isochondodendrine . Its molecular formula, melting point, and spectral data (e.g., UV, IR, NMR) have been documented, with studies highlighting its crystalline derivatives, including this compound picrate . This compound exhibits notable anti-protozoal activity, particularly against Entamoeba histolytica, positioning it as a compound of pharmacological interest .
Properties
CAS No. |
549-07-5 |
|---|---|
Molecular Formula |
C38H40N2O6 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(1R,16R)-9,10,26-trimethoxy-15,31-dimethyl-7,24,34-trioxa-15,31-diazaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene |
InChI |
InChI=1S/C38H40N2O6/c1-39-14-13-25-20-32(42-4)36-38-34(25)28(39)17-22-6-9-27(10-7-22)45-37-33-24(19-31(41-3)35(37)43-5)12-15-40(2)29(33)18-23-8-11-30(46-38)26(16-23)21-44-36/h6-11,16,19-20,28-29H,12-15,17-18,21H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
DPLLCJFNXPKFPB-FQLXRVMXSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C7[C@@H](CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Insularine can be synthesized through several methods. One notable method involves the oxidation of this compound with m-chloroperbenzoic acid , which yields four this compound-N-oxides . The reaction conditions typically include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as the plant Cyclea sutchuenensis . The extraction process is followed by purification steps to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Insularine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-oxides.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur at specific positions on the this compound structure.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Common reducing agents include and .
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various This compound-N-oxides and other derivatives that retain the core bisbenzylisoquinoline structure .
Scientific Research Applications
Insularine has a wide range of applications in scientific research:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: this compound has shown promise in medicinal research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of insularine involves its interaction with specific molecular targets and pathways. This compound is known to interact with cellular receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Bisbenzylisoquinoline alkaloids share a common scaffold but differ in substituents, stereochemistry, and oxidation patterns. Below is a comparative analysis of insularine with key analogs:
Key Research Findings
- Structural Elucidation : this compound and cycleanine from Cyclea insularis were structurally distinguished via degradation studies and crystallography. This compound’s picrate derivative confirmed its unique solubility and stability profile compared to cycleanine’s free base form .
- Bioactivity: Among bisbenzylisoquinolines, this compound, aromoline, and isotrilobine showed anti-E. histolytica activity, but this compound’s potency relative to analogs remains unquantified in available data .
- Biosynthetic Pathways : this compound and curine in C. pareira likely share tyrosine-derived precursors, but methylation (e.g., 12-O-methylcurine in C. capensis) introduces functional divergence .
Analytical Techniques
- UPLC-ESI-QTOF-MS/MS: Enabled precise mass fragmentation profiling of this compound and 13 other bisbenzylisoquinolines in C. pareira, differentiating them via unique ion patterns .
- HPLC/TLC: Used for comparative verification of this compound in C. capensis, highlighting retention time and mobility differences from insulanoline .
Contradictions and Limitations
- Crystallization Challenges : Early studies failed to crystallize this compound, but later isolation as picrate resolved this, suggesting methodological advancements impacted comparisons .
- Bioactivity Gaps: While this compound’s anti-protozoal effects are noted, data on cytotoxicity, pharmacokinetics, and mechanistic details are sparse compared to berberine or glaucarubin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
